
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H18ClFN2OS and its molecular weight is 352.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research on azetidinones and related compounds highlights their potential as antibacterial agents. For example, the study of various azetidinone and thiazolidinone derivatives has shown moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli. The study also involved QSAR (Quantitative Structure-Activity Relationship) analysis to understand how structural and physicochemical parameters influence antibacterial activity, indicating that certain substituents increase hydrophobicity or steric bulk, enhancing activity (Desai et al., 2008).
Synthesis and Chemical Characterization
The chemical synthesis and characterization of azetidinone derivatives provide foundational knowledge for their application in scientific research. For instance, novel β-lactams have been synthesized from precursors like 3-phenyl-2,3,6,7-tetrahydroimidazo [2,1-b] thiazolo [5,4-d] isoxazole, showcasing the efficiency and versatility of synthetic routes to produce azetidinone derivatives with potential for various applications (Jaberi et al., 2019).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal properties of azetidinone and acetamide derivatives. For instance, new N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, hinting at their broader potential for antimicrobial applications (Sunder & Maleraju, 2013).
Enzymatic Synthesis and Drug Intermediate Potential
A study utilizing N-(2-Hydroxyphenyl)acetamide as an intermediate for the synthesis of antimalarial drugs highlights the role of enzymatic processes in producing drug intermediates. The chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, demonstrates the compound's potential application in drug synthesis (Magadum & Yadav, 2018).
Antitumor and Antimitotic Activities
Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core has explored their antimitotic compounds, indicating potential applications in cancer research. The study on five azetidin-2-ones with various substituents revealed their structural basis for antimitotic activity, further underscoring the therapeutic potential of azetidine derivatives in oncology (Twamley et al., 2020).
Propriétés
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2OS/c18-14-3-1-4-15(19)13(14)9-17(22)20-10-16(21-6-2-7-21)12-5-8-23-11-12/h1,3-5,8,11,16H,2,6-7,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXUFTSORDMQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

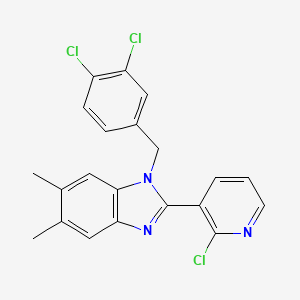
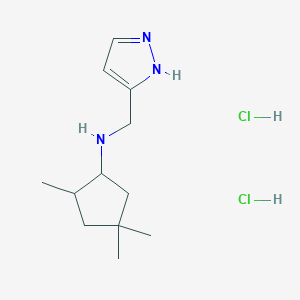
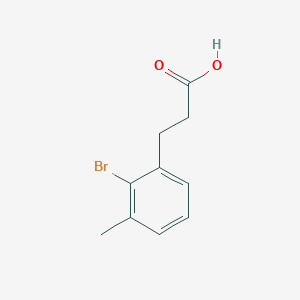
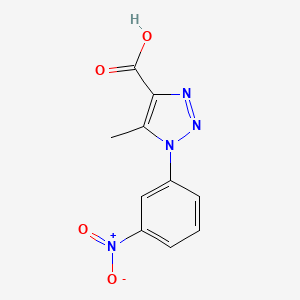
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)
![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)
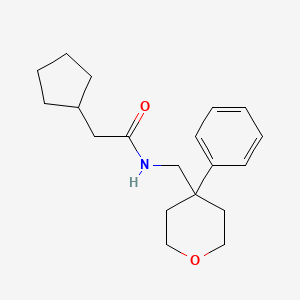
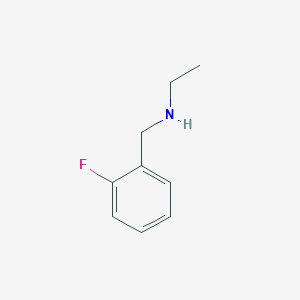
![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2939483.png)
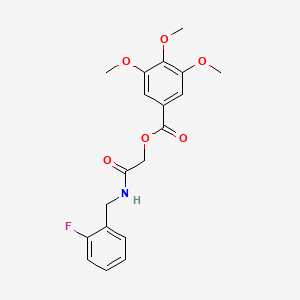
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)

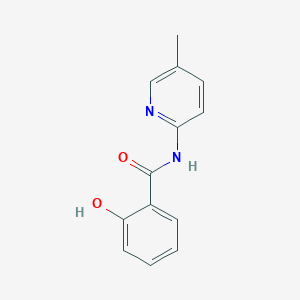
![3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2939495.png)